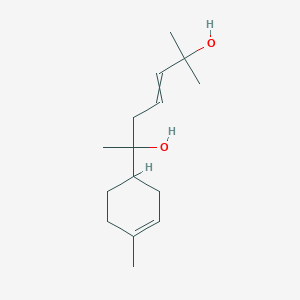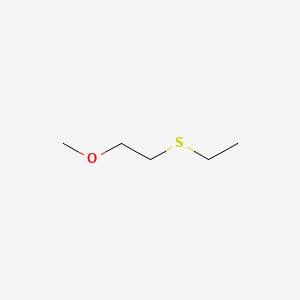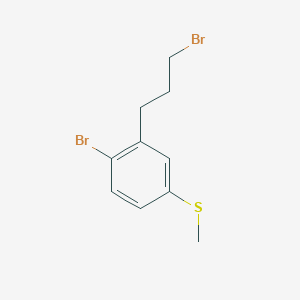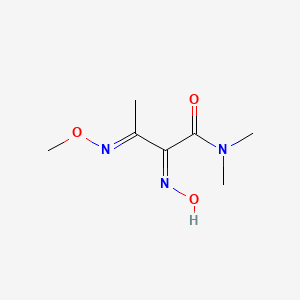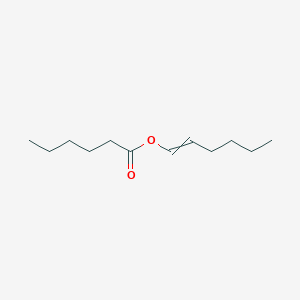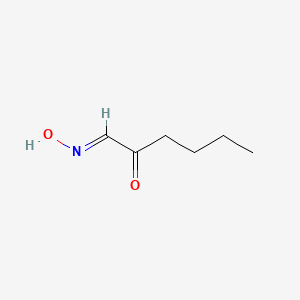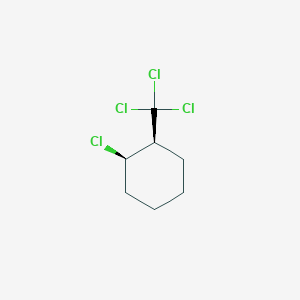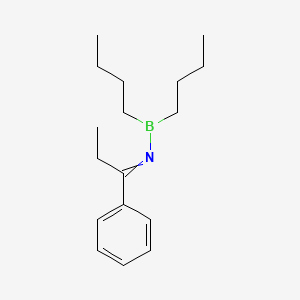![molecular formula C14H11BrO2S B14630759 [(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene CAS No. 52920-43-1](/img/structure/B14630759.png)
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene is an organic compound characterized by the presence of a benzenesulfonyl group and a bromoethenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene typically involves the reaction of benzenesulfonyl chloride with a suitable bromoethenyl precursor under controlled conditions. One common method involves the use of phosphorus pentachloride (PCl5) and sodium hydroxide (NaOH) to chlorinate benzenesulfonic acid, forming benzenesulfonyl chloride. This intermediate is then reacted with a bromoethenyl compound to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Addition Reactions: The double bond in the bromoethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene involves its interaction with various molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The bromoethenyl group can participate in addition and substitution reactions, leading to the formation of different products that exert specific effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: An organosulfur compound with similar sulfonyl functionality but lacking the bromoethenyl group.
4-(Bromomethyl)benzenesulfonyl Chloride: A related compound with a bromomethyl group instead of a bromoethenyl group.
Uniqueness
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene is unique due to the presence of both the benzenesulfonyl and bromoethenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
52920-43-1 |
|---|---|
Fórmula molecular |
C14H11BrO2S |
Peso molecular |
323.21 g/mol |
Nombre IUPAC |
[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene |
InChI |
InChI=1S/C14H11BrO2S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-11H/b14-11+ |
Clave InChI |
KZEKKKHNXUUYJO-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\S(=O)(=O)C2=CC=CC=C2)/Br |
SMILES canónico |
C1=CC=C(C=C1)C(=CS(=O)(=O)C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)

